Nimustine - 42471-28-3

Nimustine

Catalog Number: EVT-277141
CAS Number: 42471-28-3
Molecular Formula: C9H13ClN6O2
Molecular Weight: 272.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nimustine, also known as ACNU (1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea), is a chloroethyl nitrosourea derivative classified as an alkylating agent. It plays a significant role in scientific research, particularly in the field of oncology, as a model compound for studying DNA interactions and antitumor mechanisms. Its ability to cross the blood-brain barrier makes it particularly valuable for investigating therapies targeting brain tumors. [, ]

Lomustine (CCNU)

    Compound Description: Lomustine (CCNU) is a lipophilic chloroethyl nitrosourea compound [, , ]. It is an alkylating agent used in chemotherapy to disrupt DNA replication and induce apoptosis in cancer cells [, ]. Lomustine is often employed in treating brain tumors due to its ability to cross the blood-brain barrier [, ].

    Relevance: Lomustine shares a similar mechanism of action with nimustine as a nitrosourea alkylating agent [, , ]. Both compounds are used to treat brain tumors, particularly gliomas, due to their ability to penetrate the blood-brain barrier [, , ]. Studies have compared their efficacy and found comparable outcomes in terms of overall survival and progression-free survival, suggesting lomustine could be an alternative to nimustine [, ].

Temozolomide (TMZ)

    Compound Description: Temozolomide (TMZ) is an oral alkylating agent of the imidazotetrazine class [, , , , ]. It is a prodrug that readily crosses the blood-brain barrier and converts to its active metabolite, MTIC, in the acidic environment of tumor cells [, , , , ]. TMZ is widely used as a standard first-line treatment for glioblastoma due to its efficacy and manageable side effect profile [, , , , , ].

Ranimustine (MCNU)

    Compound Description: Ranimustine (MCNU) is a water-soluble nitrosourea derivative [, ]. Like other nitrosoureas, it exhibits antitumor activity by alkylating DNA and interfering with cell division [, ]. While clinically used for hematological malignancies, ranimustine's efficacy against solid tumors is under investigation [, ].

    Relevance: Ranimustine is structurally similar to nimustine and shares a comparable mechanism of action as a DNA alkylating agent [, ]. Both compounds show potential against various cancer types, including solid tumors [, ]. Research comparing their antitumor spectra reveals similarities, but also specific differences in their efficacy against individual tumor specimens [].

Carmustine (BCNU)

  • Relevance: Carmustine, like nimustine, belongs to the nitrosourea class of alkylating agents used in chemotherapy, particularly for brain tumors [, ]. Both compounds demonstrate activity against gliomas and share the ability to penetrate the blood-brain barrier [, ]. Clinical trials have investigated the efficacy of combination therapies involving carmustine or nimustine with other chemotherapeutic agents in treating malignant gliomas [, ].

Streptozotocin (STZ)

    Compound Description: Streptozotocin (STZ) is a naturally occurring alkylating agent that specifically targets pancreatic beta cells, inducing diabetes in experimental models []. It is also known to inhibit the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) [].

    Relevance: Streptozotocin plays a crucial role in investigating nimustine resistance mechanisms []. Preclinical studies have explored utilizing streptozotocin to sensitize nimustine-resistant glioma cells by depleting MGMT activity []. The rationale behind this approach is that MGMT repairs the specific type of DNA damage caused by nimustine, and its inhibition could enhance nimustine's efficacy [].

Fotemustine

    Compound Description: Fotemustine is another nitrosourea alkylating agent with antitumor activity []. It is used in chemotherapy regimens for various cancer types, including brain metastases from non-small cell lung cancer (NSCLC) [].

    Relevance: Fotemustine is structurally related to nimustine and shares a similar mechanism of action as a DNA-alkylating agent []. Clinical studies have compared fotemustine with nimustine in treating NSCLC with brain metastases, demonstrating a potential advantage of fotemustine in terms of response rates and reduced myelosuppression [].

Cisplatin

  • Relevance: Cisplatin serves as a comparative agent in evaluating the efficacy of nimustine against different cancer types, including brain metastases [, , , ]. While both drugs are effective in treating specific malignancies, their mechanisms of action differ. Cisplatin primarily induces DNA crosslinks, while nimustine acts as an alkylating agent [, , , ].

Teniposide (VM26)

    Compound Description: Teniposide (VM26) is a semisynthetic derivative of podophyllotoxin that acts as a topoisomerase II inhibitor [, , , , ]. It disrupts DNA replication and repair by inhibiting the topoisomerase II enzyme, ultimately leading to cell death [, , , , ].

    Relevance: Teniposide is frequently combined with nimustine in chemotherapy regimens for treating malignant gliomas [, , , , ]. This combination aims to enhance the antitumor effect by targeting different mechanisms of cancer cell growth and survival [, , , , ]. Studies have demonstrated promising results with this combination in both primary and recurrent glioblastoma, although toxicity remains a concern [, , , , ].

Dacarbazine (DTIC)

    Compound Description: Dacarbazine (DTIC) is an alkylating agent that requires metabolic activation in the liver to exert its cytotoxic effects [, ]. It is primarily used in treating melanoma and other specific cancers [, ].

    Relevance: Dacarbazine is often included in comparative chemosensitivity studies involving nimustine, particularly for melanoma [, ]. Both compounds have demonstrated activity against this cancer type, although their mechanisms of action differ slightly [, ]. Dacarbazine primarily acts by methylating DNA, while nimustine induces both alkylation and crosslinking [, ].

Melphalan

    Compound Description: Melphalan is a nitrogen mustard alkylating agent that interferes with DNA replication and transcription []. It is used in chemotherapy for various cancers, including multiple myeloma and ovarian cancer [].

    Relevance: Melphalan, similar to nimustine, is an alkylating agent that shows potential in targeting BRCA2-deficient tumors []. Preclinical studies have highlighted melphalan's ability to induce specific toxicity in these tumors, suggesting its potential as a therapeutic option []. Further research is needed to determine its efficacy in clinical settings [].

Olaparib (AZD2281)

    Compound Description: Olaparib (AZD2281) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes involved in DNA repair []. It is particularly effective in treating cancers with defects in homologous recombination repair pathways, such as BRCA1/2-deficient tumors [].

    Relevance: Olaparib serves as a reference compound in exploring combination therapies with nimustine for treating BRCA-deficient cancers []. Preclinical data suggest a synergistic interaction between olaparib and nimustine, potentially leading to enhanced antitumor effects []. Further research is necessary to optimize dosing regimens and evaluate the clinical potential of this combination [].

Source and Classification

Nimustine is derived from the nitrosourea family, which includes other notable compounds such as carmustine and lomustine. These agents are characterized by their ability to alkylate DNA, thereby inhibiting cell division and promoting apoptosis in rapidly dividing cells. Nimustine is classified as a cytotoxic agent and is particularly effective against brain tumors due to its ability to penetrate the blood-brain barrier.

Synthesis Analysis

Nimustine can be synthesized through various chemical processes that typically involve the reaction of 1-(2-chloroethyl)-3-isocyanato-urea with nitrosating agents. The synthesis often includes the following steps:

  1. Formation of Isocyanate: The initial step involves generating an isocyanate intermediate from urea derivatives.
  2. Nitrosation: The isocyanate reacts with a nitrosating agent (e.g., sodium nitrite) to introduce a nitroso group.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to isolate nimustine in its hydrochloride form.

Technical details regarding the synthesis can be found in various chemical literature sources that document the reaction conditions, yields, and purification methods .

Molecular Structure Analysis

Nimustine has a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C₈H₁₁ClN₂O₂
  • Molecular Weight: 202.64 g/mol
  • Structure: The compound features a chloroethyl moiety attached to a cyclohexyl ring and a urea functional group, contributing to its reactivity.
Chemical Reactions Analysis

Nimustine undergoes several chemical reactions that are crucial for its mechanism of action:

  1. Alkylation of DNA: Nimustine reacts with nucleophilic sites on DNA, primarily guanine bases, resulting in cross-linking that inhibits replication.
  2. Formation of Carbamoylated Proteins: The isocyanate intermediate can carbamoylate amino groups in proteins, altering their function and contributing to cell death.
  3. Depletion of Glutathione: By modifying thiol groups, nimustine depletes glutathione levels within cells, impairing their antioxidant defenses and promoting oxidative stress .

These reactions are essential for understanding how nimustine exerts its therapeutic effects against tumors.

Mechanism of Action

The mechanism by which nimustine induces cell death involves several key processes:

  1. DNA Cross-Linking: The primary action of nimustine is the formation of covalent bonds with DNA, leading to cross-linking that prevents proper DNA replication and transcription.
  2. Induction of Apoptosis: Following DNA damage, cellular stress responses are activated, culminating in apoptosis. Key proteins involved include c-Jun N-terminal kinase (JNK) and c-Jun, which play roles in signaling pathways that promote cell death .
  3. Inhibition of DNA Repair Mechanisms: Nimustine interferes with the cellular machinery responsible for repairing DNA damage, further enhancing its cytotoxic effects.

Data from studies indicate that nimustine's ability to activate apoptotic pathways significantly contributes to its effectiveness against glioma cells .

Physical and Chemical Properties Analysis

Nimustine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.
  • Stability: Sensitive to moisture and light; should be stored in airtight containers away from direct sunlight.

These properties influence its formulation for clinical use and impact its pharmacokinetics .

Applications

Nimustine has several significant applications in scientific research and clinical practice:

  • Cancer Treatment: Primarily used for treating glioblastoma multiforme and other brain tumors due to its ability to cross the blood-brain barrier.
  • Research Tool: Utilized in laboratory settings for studying mechanisms of apoptosis and cancer cell biology.
  • Drug Development: Investigated for potential combination therapies with other chemotherapeutic agents to enhance efficacy against resistant tumors .

Properties

CAS Number

42471-28-3

Product Name

Nimustine

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea

Molecular Formula

C9H13ClN6O2

Molecular Weight

272.69 g/mol

InChI

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14)

InChI Key

VFEDRRNHLBGPNN-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O

Solubility

soluble in DMSO, soluble in dilute HCl, soluble in water.

Synonyms

Nimustine Hydrochloride; pimustine hydrochloride; ACNU 50; Nidran; ACNU; N4amino2methyl5pyrimidinyl)methylN(2chloroethyl)Nnitrosourea

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.